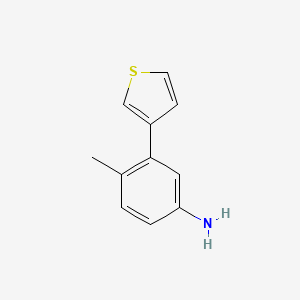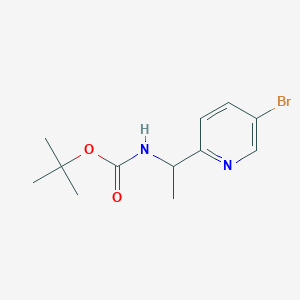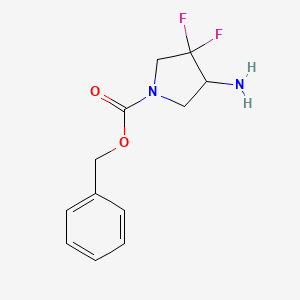
3-fluoro-4-methyl-N-(pentan-2-yl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Fluoro-4-methyl-N-(pentan-2-yl)aniline is an organic compound with the molecular formula C12H18FN It is a derivative of aniline, where the aniline ring is substituted with a fluorine atom at the 3-position, a methyl group at the 4-position, and an N-(pentan-2-yl) group
Preparation Methods
Synthetic Routes and Reaction Conditions
-
Aromatic Nucleophilic Substitution: : One common method to synthesize 3-fluoro-4-methyl-N-(pentan-2-yl)aniline involves the nucleophilic substitution of a fluorinated aromatic compound. For example, starting with 3-fluoro-4-methylaniline, the N-(pentan-2-yl) group can be introduced via an alkylation reaction using an appropriate alkyl halide under basic conditions.
-
Reductive Amination: : Another method involves the reductive amination of 3-fluoro-4-methylbenzaldehyde with pentan-2-amine. This reaction typically requires a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalytic hydrogenation and automated alkylation processes are often employed to scale up the synthesis efficiently.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction of the nitro group (if present in a precursor) to an amine is a common step in the synthesis of this compound.
Substitution: The fluorine atom on the aromatic ring can be substituted by nucleophiles under appropriate conditions, leading to various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Alkyl halides, amines.
Major Products
Oxidation: 3-fluoro-4-methylbenzoic acid.
Reduction: 3-fluoro-4-methyl-N-(pentan-2-yl)aniline.
Substitution: Various substituted anilines depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 3-fluoro-4-methyl-N-(pentan-2-yl)aniline is used as a building block for the synthesis of more complex molecules. Its unique substitution pattern makes it a valuable intermediate in the development of pharmaceuticals and agrochemicals.
Biology
In biological research, this compound can be used to study the effects of fluorinated aromatic compounds on biological systems. Its interactions with enzymes and receptors can provide insights into the design of new drugs.
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic properties. Fluorinated compounds often exhibit enhanced metabolic stability and bioavailability, making them attractive candidates for drug development.
Industry
In the industrial sector, this compound is used in the manufacture of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the production of dyes and polymers.
Mechanism of Action
The mechanism by which 3-fluoro-4-methyl-N-(pentan-2-yl)aniline exerts its effects depends on its specific application. In biological systems, it may interact with specific enzymes or receptors, altering their activity. The fluorine atom can enhance binding affinity and selectivity, while the N-(pentan-2-yl) group can influence the compound’s lipophilicity and membrane permeability.
Comparison with Similar Compounds
Similar Compounds
3-Fluoro-4-methylaniline: Lacks the N-(pentan-2-yl) group, making it less lipophilic.
4-Fluoro-3-methylaniline: Similar structure but with different substitution pattern, affecting its reactivity and applications.
N-(Pentan-2-yl)aniline: Lacks the fluorine and methyl groups, resulting in different chemical properties.
Uniqueness
3-Fluoro-4-methyl-N-(pentan-2-yl)aniline is unique due to its specific substitution pattern, which combines the electronic effects of the fluorine atom with the steric and lipophilic effects of the N-(pentan-2-yl) group. This combination can lead to unique reactivity and interactions, making it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C12H18FN |
|---|---|
Molecular Weight |
195.28 g/mol |
IUPAC Name |
3-fluoro-4-methyl-N-pentan-2-ylaniline |
InChI |
InChI=1S/C12H18FN/c1-4-5-10(3)14-11-7-6-9(2)12(13)8-11/h6-8,10,14H,4-5H2,1-3H3 |
InChI Key |
OALGNSYESDHXSX-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)NC1=CC(=C(C=C1)C)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Bis[4-(9-H-carbazole)phenyl] sulfone](/img/structure/B12097401.png)
![2-Cyclopropylmethoxy-3-methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridine](/img/structure/B12097406.png)
![(3R,4S)-4-[3,5-bis(trifluoromethyl)phenyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B12097413.png)

![[2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenyl]acetonitrile](/img/structure/B12097421.png)

![4-Bromo-2,3-dihydro-1H-pyrrolo[3,4-C]pyridine](/img/structure/B12097434.png)






